7-Benzyl-2-(2-phenylethyl)-2,7-diazaspiro[3.5]nonane
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Overview
Description
7-Benzyl-2-(2-phenylethyl)-2,7-diazaspiro[35]nonane is a spirocyclic compound that features a unique structure with two nitrogen atoms incorporated into a nonane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-2-(2-phenylethyl)-2,7-diazaspiro[3.5]nonane can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with 2-phenylethylamine in the presence of a suitable catalyst to form the spirocyclic structure. The reaction typically requires elevated temperatures and may involve the use of solvents such as toluene or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-2-(2-phenylethyl)-2,7-diazaspiro[3.5]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
7-Benzyl-2-(2-phenylethyl)-2,7-diazaspiro[3.5]nonane has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Benzyl-2-(2-phenylethyl)-2,7-diazaspiro[3.5]nonane involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of the target. The pathways involved may include inhibition or activation of enzymatic activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-2,7-diazaspiro[3.5]nonane
- 7-Benzyl-2-(2-hydroxyethyl)-2,7-diazaspiro[3.5]nonane
- 7-Benzyl-2-(2-methoxyethyl)-2,7-diazaspiro[3.5]nonane
Uniqueness
7-Benzyl-2-(2-phenylethyl)-2,7-diazaspiro[3.5]nonane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylethyl group enhances its lipophilicity and potential for interaction with hydrophobic pockets in biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C22H28N2 |
---|---|
Molecular Weight |
320.5 g/mol |
IUPAC Name |
7-benzyl-2-(2-phenylethyl)-2,7-diazaspiro[3.5]nonane |
InChI |
InChI=1S/C22H28N2/c1-3-7-20(8-4-1)11-14-24-18-22(19-24)12-15-23(16-13-22)17-21-9-5-2-6-10-21/h1-10H,11-19H2 |
InChI Key |
PDEOLLCFLXAXIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CN(C2)CCC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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